Phenyl 2,4-dimethylbenzoate
CAS No.: 159459-95-7
Cat. No.: VC20583805
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159459-95-7 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | phenyl 2,4-dimethylbenzoate |
| Standard InChI | InChI=1S/C15H14O2/c1-11-8-9-14(12(2)10-11)15(16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
| Standard InChI Key | ZZIWBSYKPZGQEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Phenyl 2,4-dimethylbenzoate belongs to the class of benzoic acid esters, where the parent benzoic acid is substituted with methyl groups at the 2- and 4-positions. Its IUPAC name is phenyl 2,4-dimethylbenzoate, and its structure consists of a benzene ring with methyl substituents at positions 2 and 4, esterified to a phenyl group via an oxygen linkage . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 159459-95-7 | |
| Molecular Formula | ||
| Molecular Weight | 226.27 g/mol | |
| Exact Mass | 226.099 g/mol | |
| PSA | 26.30 Ų | |
| LogP | 3.52 |
The compound’s planar aromatic system and ester functional group contribute to its stability and reactivity in synthetic applications.
Synthesis Methods
Conventional Esterification
Phenyl 2,4-dimethylbenzoate is synthesized via acid-catalyzed esterification between 2,4-dimethylbenzoic acid and phenol. The reaction typically employs sulfuric acid () as a catalyst under reflux conditions. An alternative method involves using coupling agents such as dicyclohexylcarbodiimide (DCC) with a base like triethylamine () to facilitate the reaction at milder temperatures.
Advanced Catalytic Approaches
While palladium-catalyzed coupling reactions are common in synthesizing related aryl thioethers (e.g., vortioxetine ), these methods are less relevant for phenyl esters. Instead, microwave-assisted esterification has emerged as a high-yield alternative, reducing reaction times from hours to minutes.
Physicochemical Properties
Solubility and Lipophilicity
With a logP of 3.52 , phenyl 2,4-dimethylbenzoate is moderately lipophilic, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Its polar surface area (PSA) of 26.30 Ų further supports limited aqueous solubility .
Applications and Industrial Relevance
Intermediate in Organic Synthesis
The compound serves as a precursor in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, structurally similar esters are used in palladium-catalyzed cross-coupling reactions to form biaryl systems .
Future Research Directions
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Thermal Analysis: Determination of melting/boiling points via differential scanning calorimetry (DSC).
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Biological Activity Screening: Exploration of antimicrobial or anti-inflammatory properties.
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Green Synthesis: Development of solvent-free or biocatalytic esterification methods.
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